REACTION_CXSMILES
|
[N-:1]=[N+:2]=[N-:3].[Na+].[CH3:5][C:6]([O:9][C:10]([N:12]1[CH2:18][CH2:17][CH:16]2[CH:14]([O:15]2)[CH2:13]1)=[O:11])([CH3:8])[CH3:7].[Cl-].[NH4+].C([O-])(O)=O.[Na+]>CCO.O>[CH3:8][C:6]([O:9][C:10]([N:12]1[CH2:18][CH2:17][CH:16]([N:1]=[N+:2]=[N-:3])[CH:14]([OH:15])[CH2:13]1)=[O:11])([CH3:5])[CH3:7].[CH3:8][C:6]([O:9][C:10]([N:12]1[CH2:18][CH2:17][CH:16]([OH:15])[CH:14]([N:1]=[N+:2]=[N-:3])[CH2:13]1)=[O:11])([CH3:5])[CH3:7] |f:0.1,3.4,5.6|
|
Name
|
|
Quantity
|
0.94 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
2.18 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)N1CC2OC2CC1
|
Name
|
|
Quantity
|
0.76 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
11 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
11 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 150° C. for 5 minutes under microwave irradiation
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with DCM
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash column chromatography (silica; AcOEt in Heptane 20/80 to 80/20)
|
Type
|
CUSTOM
|
Details
|
The desired fractions were collected
|
Type
|
CUSTOM
|
Details
|
the solvents evaporated in vacuo
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)OC(=O)N1CC(C(CC1)N=[N+]=[N-])O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.93 g | |
YIELD: PERCENTYIELD | 35% |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)OC(=O)N1CC(C(CC1)O)N=[N+]=[N-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.26 g | |
YIELD: PERCENTYIELD | 10% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |